tert-butyl 4,4,4-trifluorobut-2-enoate
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Overview
Description
Scientific Research Applications
1. Synthesis of Methylated Alkanes and Ketones Tert-butyl 4,4,4-trifluorobut-2-enoate is used in the synthesis of methylated alkanes and ketones through a nickel-catalyzed methylation process involving unactivated alkyl halides and acid chlorides .
Reductive Dimerization Reaction
This compound also plays a role in nickel-catalyzed reductive dimerization reactions, which are important for creating complex organic molecules from simpler ones .
Allylic Defluorinative Reductive Cross-Coupling Reaction
In the presence of nickel as a catalyst, tert-butyl 4,4,4-trifluorobut-2-enoate is involved in allylic defluorinative reductive cross-coupling reactions .
Regioselectivity in Insertion Reactions
It is used to investigate the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes .
Synthesis of Fluorinated Alcohols
The compound is involved in processes for the preparation of 4,4,4-trifluorobut-2-en-1-ol from alkyl 4,4,4-trifluorobut-2-enoate .
Synthesis of Indole Derivatives
Tert-butyl 4,4,4-trifluorobut-2-enoate is utilized in the synergic synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate starting from commercially available 4-bromo-1H-indole .
Safety and Hazards
The safety information for tert-butyl 4,4,4-trifluorobut-2-enoate indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Tert-butyl 4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C8H11F3O2 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2,2-trifluoroethanol", "tert-butyl acrylate", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: React 2,2,2-trifluoroethanol with tert-butyl acrylate in the presence of sodium hydride and tetrahydrofuran to form tert-butyl 2,2,2-trifluoro-ethyl acrylate.", "Step 2: Add acetic acid to the reaction mixture and heat to reflux to obtain tert-butyl 2,2,2-trifluoro-ethyl acrylate.", "Step 3: Cool the reaction mixture and add sodium bicarbonate to neutralize the mixture.", "Step 4: Extract the product with diethyl ether and dry the organic layer with magnesium sulfate.", "Step 5: Remove the solvent under reduced pressure to obtain tert-butyl 4,4,4-trifluorobut-2-enoate." ] } | |
CAS RN |
136383-21-6 |
Product Name |
tert-butyl 4,4,4-trifluorobut-2-enoate |
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.2 |
Purity |
90 |
Origin of Product |
United States |
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